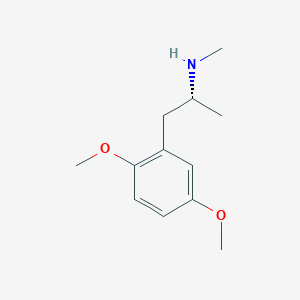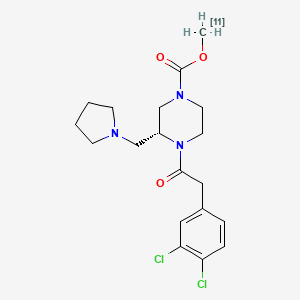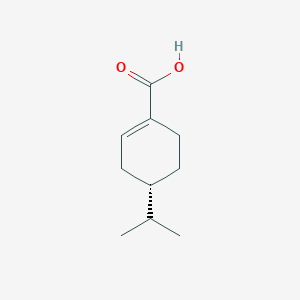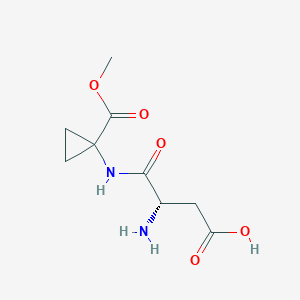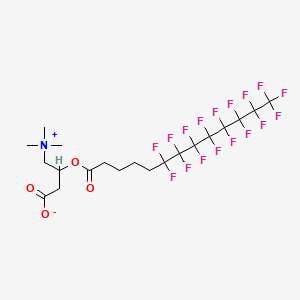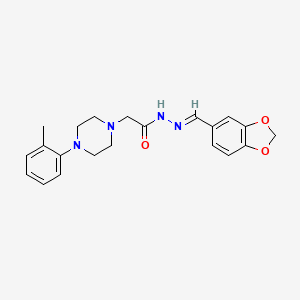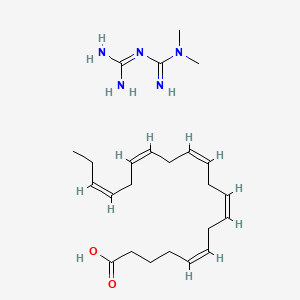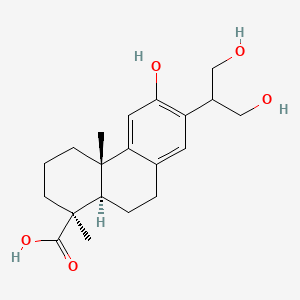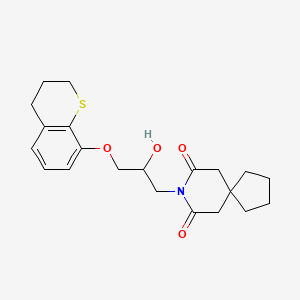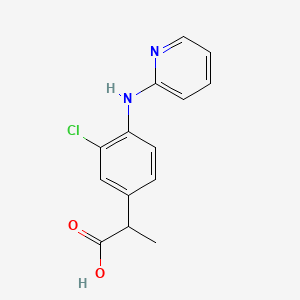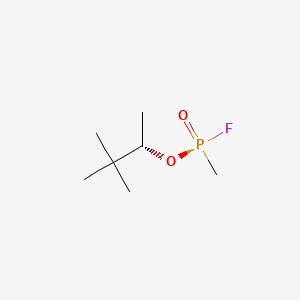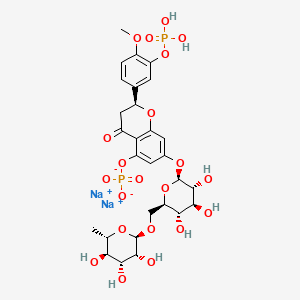
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple sugar moieties and phosphonooxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves several steps, including glycosylation, phosphorylation, and cyclization reactions. The process typically starts with the preparation of the sugar moieties, followed by their attachment to the core benzopyran structure. Phosphorylation is then carried out using specific reagents under controlled conditions to ensure the correct placement of the phosphonooxy groups.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to achieve high yields and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to dephosphorylated or partially reduced compounds.
Scientific Research Applications
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex glycosylation and phosphorylation reactions.
Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and metabolic disorders.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonooxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
H3PO4: Phosphoric acid, a simpler phosphorus-containing compound.
Na2H2P2O6: A compound with similar phosphorylation patterns.
H3PO3: Phosphorous acid, another phosphorus-containing compound with different oxidation states.
Uniqueness
What sets (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt apart is its complex structure, which includes multiple sugar moieties and phosphonooxy groups. This complexity allows for a wide range of interactions and applications, making it a unique and valuable compound in scientific research.
Properties
CAS No. |
85006-16-2 |
|---|---|
Molecular Formula |
C28H34Na2O21P2 |
Molecular Weight |
814.5 g/mol |
IUPAC Name |
disodium;[(2S)-2-(4-methoxy-3-phosphonooxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-5-yl] phosphate |
InChI |
InChI=1S/C28H36O21P2.2Na/c1-10-21(30)23(32)25(34)27(44-10)43-9-19-22(31)24(33)26(35)28(47-19)45-12-6-17-20(18(7-12)49-51(39,40)41)13(29)8-15(46-17)11-3-4-14(42-2)16(5-11)48-50(36,37)38;;/h3-7,10,15,19,21-28,30-35H,8-9H2,1-2H3,(H2,36,37,38)(H2,39,40,41);;/q;2*+1/p-2/t10-,15-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;/m0../s1 |
InChI Key |
ZTLCHGXEZKJBEZ-QCWCCYFDSA-L |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


